Ethyl 2-(ethylamino)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(ethylamino)-2-methylpropanoate is an organic compound with a unique structure that includes an ethylamino group attached to a methylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(ethylamino)-2-methylpropanoate can be synthesized through several methods. One common approach involves the alkylation of ethylamine with a suitable ester, such as methyl propanoate, under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylamino)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include amides, secondary amines, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(ethylamino)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Ethyl 2-(ethylamino)-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with various biological molecules, influencing their activity and stability. Additionally, the compound may interact with enzymes, altering their catalytic properties and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(methylamino)-2-methylpropanoate
- Ethyl 2-(methylamino)-2-methylpropanoate
- Methyl 2-(ethylamino)-2-methylpropanoate
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl 2-(ethylamino)-2-methylpropanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-9-8(3,4)7(10)11-6-2/h9H,5-6H2,1-4H3 |
InChI Key |
LNDBIIQWXZESGD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.